molecular formula C9H7BrClN3 B15236424 8-Bromo-2-chloro-6-methylquinazolin-4-amine

8-Bromo-2-chloro-6-methylquinazolin-4-amine

Cat. No.: B15236424
M. Wt: 272.53 g/mol
InChI Key: RQSAYWSEMNHDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloro-6-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H7BrClN3 and a molecular weight of 272.53 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-methylquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:

    Starting Material: 6-Methylquinazolin-4-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-2-chloro-6-methylquinazolin-4-amine.

Scientific Research Applications

8-Bromo-2-chloro-6-methylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anticancer, antiviral, and antibacterial agents.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-chloroquinazolin-4-amine: Lacks the methyl group at the 6th position.

    2-Chloro-6-methylquinazolin-4-amine: Lacks the bromine atom at the 8th position.

    8-Bromo-6-methylquinazolin-4-amine: Lacks the chlorine atom at the 2nd position.

Uniqueness

8-Bromo-2-chloro-6-methylquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

8-bromo-2-chloro-6-methylquinazolin-4-amine

InChI

InChI=1S/C9H7BrClN3/c1-4-2-5-7(6(10)3-4)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14)

InChI Key

RQSAYWSEMNHDST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.